molecular formula C11H11FN2OS B251445 N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide

N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide

Cat. No. B251445
M. Wt: 238.28 g/mol
InChI Key: IVLHHRJBZHFVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide, also known as FB1, is a mycotoxin produced by the fungus Fusarium verticillioides. FB1 has been found in a variety of food products such as corn, wheat, and rice. This compound has been extensively studied due to its toxic effects on animals and humans.

Mechanism of Action

N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide has been shown to inhibit ceramide synthase, an enzyme involved in the synthesis of ceramide, a lipid molecule that plays a role in cell signaling and apoptosis. Inhibition of ceramide synthase leads to an accumulation of sphinganine, a precursor to ceramide, which has been shown to have toxic effects on cells. N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide has also been shown to disrupt the cell cycle and induce oxidative stress.
Biochemical and Physiological Effects:
N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide has been shown to have a variety of biochemical and physiological effects on animals and humans. These effects include liver and kidney damage, immune system suppression, and developmental abnormalities. N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide has also been shown to have carcinogenic effects in animal studies.

Advantages and Limitations for Lab Experiments

N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide is commonly used as a model mycotoxin in laboratory experiments due to its well-characterized toxicity and mechanism of action. However, there are limitations to its use, including its high cost and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several future directions for research on N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide. One area of interest is the development of new methods for the detection and quantification of N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide in food products. Another area of interest is the development of new therapies for N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide toxicity, including the use of ceramide analogs to counteract the toxic effects of N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide. Additionally, there is a need for further research on the long-term effects of N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide exposure on human health.

Synthesis Methods

N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide can be synthesized using a variety of methods, including the reaction of 6-fluoro-2-aminobenzothiazole with butanoyl chloride in the presence of a base. Other methods include the reaction of 6-fluoro-2-aminobenzothiazole with butyric anhydride or butyric acid in the presence of a dehydrating agent.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide has been extensively studied in the field of toxicology and is commonly used as a model mycotoxin in laboratory experiments. It has been shown to have toxic effects on a variety of animal and human cells, including liver, kidney, and immune cells. N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide has also been shown to induce apoptosis, or programmed cell death, in cells from a variety of tissues.

properties

Molecular Formula

C11H11FN2OS

Molecular Weight

238.28 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C11H11FN2OS/c1-2-3-10(15)14-11-13-8-5-4-7(12)6-9(8)16-11/h4-6H,2-3H2,1H3,(H,13,14,15)

InChI Key

IVLHHRJBZHFVIC-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)F

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)F

Origin of Product

United States

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